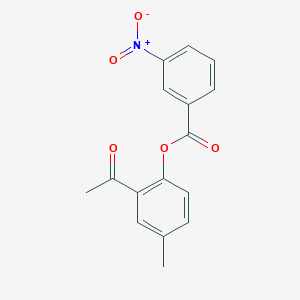![molecular formula C22H18N2O2 B5764429 N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5764429.png)
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is commonly known as PBA or Phenylbutyrate and has been extensively studied for its therapeutic properties.
Mécanisme D'action
The exact mechanism of action of PBA is not fully understood, but it is believed to work by regulating gene expression and protein folding. PBA can increase the expression of genes involved in the unfolded protein response (UPR) pathway, which helps to prevent the accumulation of misfolded proteins in the endoplasmic reticulum (ER). This can lead to the restoration of normal protein folding and function.
Biochemical and Physiological Effects:
PBA has been shown to have various biochemical and physiological effects. It can increase the levels of glutathione, a potent antioxidant, and can reduce the levels of reactive oxygen species (ROS). Additionally, PBA can increase the activity of histone deacetylases (HDACs), which can lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PBA in lab experiments is its ability to regulate gene expression and protein folding. This can be useful in studying the mechanisms of various diseases and developing potential treatments. However, one of the limitations of using PBA is its potential toxicity at high concentrations.
Orientations Futures
There are numerous potential future directions for research on PBA. One area of interest is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PBA could be studied for its potential use in the treatment of viral infections. Further research could also focus on optimizing the synthesis of PBA and developing more efficient methods for its delivery.
In conclusion, N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide or PBA is a chemical compound with potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its ability to regulate gene expression and protein folding makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
The synthesis of PBA involves the reaction between 6-methyl-2-aminobenzoxazole and 2-phenylacetyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure PBA.
Applications De Recherche Scientifique
PBA has been studied for its potential use in the treatment of various diseases such as cancer, cystic fibrosis, and neurodegenerative disorders. It has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. In cystic fibrosis, PBA can restore the function of the mutated cystic fibrosis transmembrane conductance regulator (CFTR) protein. Additionally, PBA has been shown to have neuroprotective effects and can improve cognitive function in neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-10-11-19-20(12-15)26-22(24-19)17-8-5-9-18(14-17)23-21(25)13-16-6-3-2-4-7-16/h2-12,14H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJMWQMBFTVXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(cyclopentylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764350.png)
![5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde](/img/structure/B5764353.png)




![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)





![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)